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molecular formula C8H15Cl2NO2 B2833490 N-methyl-3-piperidyl chloroacetate hydrochloride CAS No. 86518-41-4

N-methyl-3-piperidyl chloroacetate hydrochloride

Cat. No. B2833490
M. Wt: 228.11
InChI Key: JAYCBXVZZVTRDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04482561

Procedure details

11.3 g of Chloroacetylchloride were added to a solution of 11.4 g of N-methyl-3-piperidinol in 20 ml of dimethylformamide, at 20° to 25° C. The reaction product, which formed immediately, was allowed to stand at this temperature for 24 hours. It was then collected by filtration and recrystallized from isopropanol to provide 12.4 g of N-methyl-3-piperidyl chloroacetate hydrochloride. (II, R=CH3, R1 =R2 =R3 =H, X=Cl), m.p. 168° C.
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3](Cl)=[O:4].[CH3:6][N:7]1[CH2:12][CH2:11][CH2:10][CH:9]([OH:13])[CH2:8]1>CN(C)C=O>[ClH:1].[Cl:1][CH2:2][C:3]([O:13][CH:9]1[CH2:10][CH2:11][CH2:12][N:7]([CH3:6])[CH2:8]1)=[O:4] |f:3.4|

Inputs

Step One
Name
Quantity
11.3 g
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
11.4 g
Type
reactant
Smiles
CN1CC(CCC1)O
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction product, which formed immediately
FILTRATION
Type
FILTRATION
Details
It was then collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from isopropanol

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
Cl.ClCC(=O)OC1CN(CCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.4 g
YIELD: CALCULATEDPERCENTYIELD 108.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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